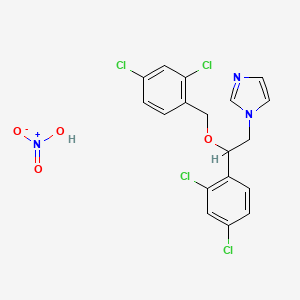

Miconazole Nitrate

Description

Oropharyngeal candidiasis, a fungalinfection of the part of the throat at the back of the mouth

Vulvovaginal candidiasis

Oropharyngeal candidiasis and vulvovaginal candidiasis can be opportunistic infections (OIs) of HIV.

Miconazole Nitrate is the nitrate salt form of miconazole, an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 2 investigational indications.

Miconazole is only found in individuals that have used or taken this drug. It is an imidazole antifungal agent that is used topically and by intravenous infusion. [PubChem] Miconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Miconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.

See also: Miconazole (has active moiety); this compound; white petrolatum; zinc oxide (component of).

Propriétés

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCACAIVAXEFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22916-47-8 (Parent) | |

| Record name | Miconazole nitrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50996767 | |

| Record name | (+/-)-Miconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22832-87-7 | |

| Record name | Miconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22832-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miconazole nitrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Miconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miconazole nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Miconazole Nitrate on Fungal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miconazole nitrate, a synthetic imidazole derivative, is a broad-spectrum antifungal agent widely utilized in the treatment of superficial and systemic mycoses. Its primary mechanism of action centers on the disruption of the fungal cell membrane's integrity and functionality. This technical guide provides a comprehensive overview of the molecular interactions and downstream cellular consequences of this compound's activity, with a focus on its effects on the fungal cell membrane. This document details the core mechanism involving the inhibition of ergosterol biosynthesis, secondary effects such as the induction of reactive oxygen species (ROS), and direct membrane damage. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays used to elucidate its mechanism. Visual representations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its antifungal properties.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound stems from its potent inhibition of the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme (CYP51) in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5]

Miconazole's imidazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from converting lanosterol to ergosterol.[3][6] This inhibition leads to two significant consequences:

-

Depletion of Ergosterol: The reduction in ergosterol levels alters the physical properties of the fungal cell membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.[1][7]

-

Accumulation of Toxic Methylated Sterols: The blockage of the ergosterol pathway results in the accumulation of methylated sterol precursors, such as lanosterol.[1][8] These aberrant sterols integrate into the fungal membrane, further disrupting its structure and function, ultimately leading to fungal cell growth arrest and death.[8][9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by this compound.

Secondary Mechanisms of Action

Beyond the primary inhibition of ergosterol synthesis, this compound exerts its antifungal effects through additional mechanisms that contribute to its overall efficacy.

Induction of Reactive Oxygen Species (ROS)

Miconazole has been shown to induce the production of endogenous reactive oxygen species (ROS) within fungal cells.[10][11] This increase in ROS leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and nucleic acids, which contributes to fungal cell death.[1][12] The level of ROS production has been observed to be dose-dependent and correlates with the antifungal activity of miconazole.[10][11]

Direct Membrane Damage

At higher concentrations, miconazole can directly interact with the phospholipids in the fungal cell membrane, leading to a disruption of the membrane's physical structure.[1] This direct damage further increases membrane permeability, causing the leakage of essential intracellular components like ions and small molecules, ultimately resulting in cell lysis.[1][13]

Logical Relationship of Miconazole's Actions

The following diagram outlines the logical flow of miconazole's primary and secondary mechanisms of action leading to fungal cell death.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of miconazole.

Table 1: IC50 Values for Lanosterol 14α-Demethylase (CYP51) Inhibition

| Enzyme Source | Miconazole IC50 (µM) | Reference |

| Candida albicans (cCYP51) | 0.039 - 0.30 | [9][14][15] |

| Human (hCYP51) | 0.057 | [9][14][15] |

Table 2: Inhibitory Effects of Miconazole on Human Cytochrome P450 (CYP) Isozymes

| CYP Isozyme | Miconazole IC50 (µM) | Reference |

| CYP1A2 | 2.90 | [4] |

| CYP2D6 | 6.46 | [4] |

| CYP2C9 | 2.0 | [1][7][16] |

| CYP2C19 | 0.33 | [1][7][16] |

Table 3: Minimum Inhibitory Concentration (MIC) of Miconazole Against Candida Species

| Candida Species | Miconazole MIC (µg/mL) | Reference |

| C. albicans | 0.125 | [10][11] |

| C. glabrata | 0.25 | [11] |

| C. tropicalis | 2.0 | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of miconazole's mechanism of action are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[17]

Objective: To determine the lowest concentration of miconazole that inhibits the visible growth of a fungal isolate.

Materials:

-

96-well U-bottom microtiter plates

-

Miconazole stock solution

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Fungal inoculum

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Miconazole Dilutions: Serially dilute the miconazole stock solution in RPMI-1640 medium in the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the miconazole dilutions. Include a growth control well (inoculum without miconazole) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is the lowest concentration of miconazole at which there is a prominent decrease in turbidity (approximately 50% inhibition of growth) compared to the growth control.

Quantification of Ergosterol Content

This protocol is adapted from spectrophotometric methods for ergosterol determination.[4][7][16]

Objective: To quantify the total ergosterol content in fungal cells after exposure to miconazole.

Materials:

-

Fungal culture treated with miconazole

-

25% Alcoholic potassium hydroxide solution

-

n-Heptane

-

Sterile distilled water

-

Spectrophotometer

Procedure:

-

Cell Harvesting: Culture fungal cells in the presence of varying concentrations of miconazole. Harvest the cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet.

-

Saponification: Add 25% alcoholic potassium hydroxide to the cell pellet. Vortex vigorously and incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.

-

Ergosterol Extraction: After cooling, add sterile distilled water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

-

Spectrophotometric Analysis: Transfer the heptane layer to a new tube. Dilute an aliquot in 100% ethanol and scan the absorbance between 240 and 300 nm. The presence of ergosterol results in a characteristic four-peaked curve.

-

Calculation: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm) and the wet weight of the cell pellet.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][9][11][18]

Objective: To measure the intracellular production of ROS in fungal cells following treatment with miconazole.

Materials:

-

Fungal culture

-

Miconazole solution

-

DCFH-DA stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow fungal cells to the desired phase and then treat with various concentrations of miconazole for a specified duration.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

-

Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

-

Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Assessment of Fungal Cell Membrane Permeability

This protocol uses the fluorescent dye propidium iodide (PI) and flow cytometry.[10][19][20][21]

Objective: To assess the integrity of the fungal cell membrane after exposure to miconazole.

Materials:

-

Fungal culture treated with miconazole

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat fungal cells with different concentrations of miconazole for the desired time.

-

Staining: Harvest the cells by centrifugation, wash with PBS, and then resuspend in PBS containing PI. Incubate in the dark for 5-15 minutes. PI is a membrane-impermeant dye that can only enter cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (e.g., >650 nm).

-

Data Analysis: The percentage of PI-positive cells represents the population of cells with damaged membranes.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the mechanism of action of miconazole.

Conclusion

This compound employs a multifaceted approach to exert its potent antifungal activity. Its primary and most well-established mechanism is the inhibition of lanosterol 14α-demethylase, leading to ergosterol depletion and the accumulation of toxic sterols, which severely compromises the fungal cell membrane. This is further augmented by secondary effects, including the induction of oxidative stress through ROS production and direct physical damage to the membrane. The combination of these actions results in a loss of membrane integrity and function, ultimately leading to fungal cell death. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective antifungal therapies and for managing the emergence of resistance.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell permeability and nuclear DNA staining by propidium iodide in basidiomycetous yeasts | Semantic Scholar [semanticscholar.org]

- 20. microscopist.co.uk [microscopist.co.uk]

- 21. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Miconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miconazole nitrate, a synthetic imidazole antifungal agent, has been a cornerstone in the treatment of superficial fungal infections for decades. Its efficacy is rooted in a multifaceted mechanism of action that primarily targets the integrity of the fungal cell membrane. This technical guide provides an in-depth exploration of the in vitro pharmacokinetics and pharmacodynamics of this compound. It summarizes key quantitative data, details essential experimental protocols for its evaluation, and visualizes the complex biological pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development and study of antifungal agents.

Pharmacodynamics: Mechanism of Action

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1]

Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[1] This disruption has several downstream consequences:

-

Altered Membrane Permeability: The incorporation of aberrant sterols increases the permeability of the cell membrane, leading to the leakage of essential intracellular components such as ions and small molecules.[3]

-

Enzyme Dysfunction: The altered membrane environment impairs the function of membrane-bound enzymes.[1]

-

Inhibition of Fungal Growth and Morphogenesis: this compound inhibits the transformation of yeast-like blastospores of Candida albicans into their invasive hyphal form.

Beyond its primary target, this compound exhibits secondary mechanisms that contribute to its antifungal activity:

-

Induction of Reactive Oxygen Species (ROS): Miconazole treatment leads to the accumulation of endogenous ROS within fungal cells.[4][5] This oxidative stress causes damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.[4]

-

Inhibition of Peroxidases: Miconazole can inhibit fungal peroxidases, further exacerbating the accumulation of toxic peroxides within the cell.

-

Direct Membrane Damage: At higher concentrations, miconazole may have a direct physicochemical interaction with the lipids of the fungal cell membrane, further disrupting its structure and function.

The multifaceted mechanism of action of miconazole, particularly its ability to induce ROS, is thought to contribute to its fungicidal activity against certain fungal species, a characteristic not shared by all azole antifungals.[6]

Signaling Pathway of Miconazole-Induced Fungal Cell Death

Figure 1: Miconazole's mechanism leading to fungal cell death.

In Vitro Pharmacokinetics: Antifungal Activity

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Data Presentation

The following tables summarize the MIC ranges of this compound against various clinically relevant fungal species.

Table 1: In Vitro Susceptibility of Candida Species to this compound

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.004 - >64 | 0.03 - 0.5 | 0.12 - 1.0 | [7][8] |

| Candida glabrata | 0.03 - 16 | 0.25 - 1.0 | 0.5 - 2.0 | [7][8] |

| Candida parapsilosis | 0.015 - 4 | 0.06 - 0.5 | 0.125 - 1.0 | [7] |

| Candida tropicalis | 0.015 - 8 | 0.125 - 0.5 | 0.25 - 1.0 | [7][9] |

| Candida krusei | 0.06 - 16 | 0.5 - 1.0 | 1.0 - 2.0 | [7][9] |

| Candida dubliniensis | 0.015 - 0.5 | 0.03 | 0.125 | [7] |

Table 2: In Vitro Susceptibility of Dermatophytes to this compound

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.03 - 2.0 | [5][10] |

| Trichophyton mentagrophytes | 0.03 - 4.0 | [11] |

| Microsporum canis | ≤0.03 - 1.0 | [1] |

| Microsporum gypseum | ≤0.03 - 1.0 | [1] |

| Epidermophyton floccosum | ≤0.125 - 1.0 | [12] |

Table 3: In Vitro Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51) by Miconazole

| Fungal Species | IC₅₀ (µM) | Reference(s) |

| Candida albicans | ~0.05 | [4][13] |

| Trichophyton rubrum | ~0.14 | [14] |

| Malassezia globosa | 0.15 - 0.35 | [15] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Experimental Workflow for In Vitro Evaluation

Figure 2: Workflow for evaluating miconazole's in vitro effects.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[16][17][18]

Materials:

-

Fungal isolate

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Fungal Inoculum Preparation:

-

Subculture the fungal isolate onto an SDA or PDA plate and incubate at 35°C for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.

-

-

Assay Setup:

-

Add 100 µL of each this compound dilution to the wells of the test microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control, either visually or by reading the optical density at 490 nm.

-

Ergosterol Quantification by HPLC

This protocol outlines a method for extracting and quantifying ergosterol from fungal cells treated with this compound.[19][20]

Materials:

-

Fungal culture treated with this compound

-

Alcoholic potassium hydroxide (e.g., 25% KOH in ethanol)

-

n-Heptane or n-hexane

-

Methanol (HPLC grade)

-

Ergosterol standard

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Harvest fungal cells from a liquid culture treated with various concentrations of this compound by centrifugation.

-

Wash the cell pellet with sterile distilled water.

-

Determine the wet or dry weight of the cell pellet.

-

-

Saponification and Extraction:

-

Resuspend the cell pellet in an alcoholic KOH solution.

-

Incubate at a high temperature (e.g., 85°C) for 1-2 hours to saponify cellular lipids.

-

After cooling, add sterile distilled water and n-heptane (or n-hexane) and vortex vigorously to extract the non-saponifiable sterols into the organic phase.

-

Separate the organic layer containing the sterols.

-

-

HPLC Analysis:

-

Evaporate the organic solvent and redissolve the sterol extract in methanol.

-

Inject the sample into the HPLC system.

-

Perform isocratic elution with methanol as the mobile phase.

-

Detect ergosterol by UV absorbance at 282 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure ergosterol.

-

Quantify the amount of ergosterol in the samples by comparing the peak areas to the standard curve.

-

Membrane Permeability Assay (Propidium Iodide Staining)

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane integrity.[21][22][23][24][25]

Materials:

-

Fungal cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Incubate fungal cells with various concentrations of this compound for a defined period.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to a suitable concentration (e.g., 1 x 10⁶ cells/mL).

-

-

Staining:

-

Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Analysis:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces red when excited by a 488 nm laser. The percentage of fluorescent cells represents the population with compromised membranes.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.

-

Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[9][26][27][28][29]

Materials:

-

Fungal cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

PBS or appropriate buffer

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Loading with DCFH-DA:

-

Incubate fungal cells with DCFH-DA (typically 5-10 µM) in a suitable buffer for 30-60 minutes at 37°C in the dark. During this time, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

-

-

Miconazole Treatment:

-

Wash the cells to remove excess DCFH-DA.

-

Treat the cells with various concentrations of this compound.

-

-

ROS Measurement:

-

Intracellular ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

-

An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

-

Conclusion

The in vitro pharmacokinetics and pharmacodynamics of this compound reveal a potent antifungal agent with a complex and effective mechanism of action. Its primary inhibition of ergosterol biosynthesis, coupled with the induction of reactive oxygen species and direct membrane disruption, results in a broad spectrum of activity against clinically relevant yeasts and dermatophytes. The detailed experimental protocols provided in this guide offer a standardized approach for the continued investigation of miconazole and the development of new antifungal therapies. The visualization of the underlying pathways and experimental workflows aims to facilitate a deeper understanding of its antifungal properties for researchers and drug development professionals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 9. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Combination of Miconazole and Sulfur for the Treatment of Dermatophytosis | Atlantis Press [atlantis-press.com]

- 12. resources.amh.net.au [resources.amh.net.au]

- 13. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. webstore.ansi.org [webstore.ansi.org]

- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 19. researchgate.net [researchgate.net]

- 20. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Propidium iodide exclusion assay | PPTX [slideshare.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 26. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. bmglabtech.com [bmglabtech.com]

- 28. researchgate.net [researchgate.net]

- 29. bioquochem.com [bioquochem.com]

An In-depth Technical Guide to the Ergosterol Biosynthesis Pathway and the Inhibitory Action of Miconazole Nitrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the ergosterol biosynthesis pathway, a critical metabolic process in fungi and the primary target for a major class of antifungal agents. We delve into the molecular mechanism of miconazole nitrate, an imidazole antifungal that effectively disrupts this pathway. The document presents detailed pathway diagrams, quantitative efficacy data, and standardized experimental protocols relevant to the study of miconazole and other ergosterol synthesis inhibitors. This guide is intended to serve as a core resource for professionals engaged in antifungal research and drug development.

The Ergosterol Biosynthesis Pathway: A Fungal Imperative

Ergosterol is the predominant sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2] Its structural role is analogous to that of cholesterol in mammalian cells. Because ergosterol is vital for fungal viability and is absent in animal cells, its biosynthetic pathway is an ideal target for selective antifungal therapies.[2][3]

The pathway is a complex, multi-step process that can be broadly divided into three main stages, primarily elucidated through studies in Saccharomyces cerevisiae.[3][4][5]

-

Mevalonate Pathway: Beginning with Acetyl-CoA, this initial stage synthesizes the isoprenoid precursor, farnesyl pyrophosphate (FPP).[3][4]

-

Squalene Synthesis: Two molecules of FPP are condensed to form squalene, the first dedicated precursor for sterol synthesis.[3][6] This step is catalyzed by squalene synthase (ERG9).

-

Post-Squalene Modification (Late Pathway): This final stage involves a series of enzymatic reactions, including cyclization, demethylation, and desaturation, that convert squalene into lanosterol and ultimately to ergosterol.[3][4][6] This part of the pathway occurs primarily in the endoplasmic reticulum membrane.[3][7]

A pivotal enzyme in this late pathway is Lanosterol 14-alpha-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[7][8] This enzyme catalyzes the oxidative removal of the 14-alpha-methyl group from lanosterol, a critical checkpoint in the formation of the final ergosterol structure.[8][9][10]

This compound: Mechanism of Action

This compound (CAS: 22832-87-7) is a broad-spectrum imidazole antifungal agent used extensively for treating infections caused by dermatophytes and yeasts like Candida albicans.[1][][12][13] Its efficacy stems from a multi-faceted attack on fungal cells, with the primary mechanism being the targeted inhibition of ergosterol synthesis.[1][14]

Primary Mechanism: Inhibition of Lanosterol 14-alpha-demethylase (ERG11)

The core action of miconazole is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (ERG11).[14][15] Miconazole's imidazole ring binds to the heme iron atom in the active site of the enzyme, preventing it from binding its natural substrate, lanosterol.[10] This blockade has two major consequences:

-

Depletion of Ergosterol: The synthesis of ergosterol is halted, preventing the formation of functional fungal cell membranes.[1]

-

Accumulation of Toxic Sterols: The pathway is arrested, leading to the intracellular accumulation of lanosterol and other methylated sterol precursors.[14] These aberrant sterols incorporate into the membrane, disrupting its structure and increasing its permeability.[1][14]

This disruption leads to the leakage of essential intracellular components, such as ions and amino acids, and ultimately results in fungal cell death.[14][16]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae [mdpi.com]

- 5. outline-of-the-biosynthesis-and-regulation-of-ergosterol-in-yeast - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 10. gosset.ai [gosset.ai]

- 12. Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Quantification of Miconazole Nitrate in Research Samples Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole nitrate is a widely used imidazole antifungal agent effective against a broad spectrum of fungi, including yeasts and dermatophytes.[1] It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.[1] Accurate and precise quantification of this compound is critical in various research and development stages, including formulation development, stability testing, quality control, and environmental monitoring.

This application note provides a detailed protocol for the quantification of this compound in diverse research samples using a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodologies are based on established and published analytical procedures.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a nonpolar C8 or C18 stationary phase is typically used with a polar mobile phase (Reverse-Phase HPLC). As the sample passes through the column, this compound is retained to a certain degree. By maintaining consistent conditions (flow rate, temperature, mobile phase composition), the time it takes for this compound to exit the column (retention time) is highly reproducible. A UV detector measures the absorbance of the eluting compound, and the resulting peak area is directly proportional to its concentration. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Instrumentation and Materials

3.1 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Solvent delivery pump (Isocratic or Gradient capable)

-

Autosampler

-

Column oven

-

UV/Vis or Photodiode Array (PDA) Detector

-

3.2 Chromatographic Columns

-

Primary Column: Kromasil C18, 100 x 4.6 mm, 5 µm particle size.[2]

-

Alternative Columns:

3.3 Chemicals and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Tetrahydrofuran (HPLC Grade)[2]

-

Potassium Dihydrogen Phosphate (KH2PO4)[1]

-

Ortho-phosphoric acid[4]

-

Water (HPLC Grade or Milli-Q)

Experimental Protocols

The following sections describe the preparation of solutions and the analytical procedure. Method 1 is presented as the primary protocol, with alternative methods summarized for flexibility.

4.1 Protocol 1: European Pharmacopoeia Based Method

This method is robust and suitable for quantifying this compound in pharmaceutical formulations like tablets.[2]

4.1.1 Mobile Phase Preparation

-

Prepare a 0.6% ammonium acetate solution in water.

-

Mix 370 volumes of acetonitrile, 290 volumes of methanol, and 340 volumes of the 0.6% ammonium acetate solution.[2]

-

Degas the mobile phase using sonication or vacuum filtration prior to use.

4.1.2 Standard Solution Preparation

-

Stock Solution (e.g., 1.0 mg/mL): Accurately weigh 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol:tetrahydrofuran (1:1).[2]

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.10 – 0.70 mg/mL.[2]

4.1.3 Sample Preparation (from Tablets)

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

-

Add a volume of the dissolution solvent (e.g., methanol:tetrahydrofuran (1:1)) and sonicate for approximately 10-15 minutes to ensure complete dissolution.[2]

-

Cool to room temperature and dilute to the final volume with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.4 HPLC Conditions

| Parameter | Setting |

|---|---|

| Column | C18, 100 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Methanol:0.6% Ammonium Acetate (37:29:34 v/v/v)[2] |

| Flow Rate | 1.9 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 30°C[2] |

| Detection | UV at 235 nm[2] |

| Run Time | Approximately 10 minutes |

4.2 Alternative Protocols Summary

For different matrices or simultaneous analysis, other methods can be employed.

| Parameter | Protocol 2 (for Environmental Samples)[3] | Protocol 3 (for Gels/Creams)[4] |

| Column | Phenomenex C8 | ACE-C8 |

| Mobile Phase | Methanol:Water (85:15 v/v) | Methanol:20 mM Phosphate Buffer pH 6.9 (75:25 v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 230 nm |

| Linearity Range | 10 - 100 µg/mL | 5 - 80 µg/mL |

4.3 Sample Preparation for Cream/Gel Formulations

Extraction from complex matrices like creams requires additional steps to remove interfering excipients.[5]

-

Accurately weigh an amount of cream/gel into a centrifuge tube.

-

Add a suitable solvent (e.g., methanol) and heat in a water bath (e.g., 90°C) with agitation to melt the base.[5]

-

Cool the mixture (e.g., in a -20°C freezer) to precipitate the lipophilic components.[5]

-

Centrifuge the sample at high speed (e.g., 8500 rpm for 10 min) to separate the supernatant from the precipitated excipients.[4][5]

-

Carefully collect the supernatant, filter it through a 0.45 µm filter, and inject it into the HPLC system.

Experimental Workflow and Validation Process

The following diagrams illustrate the overall experimental workflow and the logical steps involved in validating the analytical method.

Caption: Experimental workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for Testing Miconazole Nitrate Efficacy in a Murine Model of Candidiasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candidiasis, caused by opportunistic fungal pathogens of the Candida genus, primarily Candida albicans, represents a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Murine models are indispensable tools for evaluating the efficacy of antifungal agents like miconazole nitrate. These models allow for the controlled study of infection pathogenesis and the in vivo assessment of therapeutic interventions. This document provides detailed protocols for establishing a murine model of disseminated candidiasis and assessing the efficacy of this compound treatment.

This compound is a broad-spectrum imidazole antifungal agent. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[1][2][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors, disruption of membrane integrity, and ultimately, fungal cell death.[1][2]

The host immune system plays a crucial role in combating Candida infections. Pattern recognition receptors (PRRs) on innate immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs) like Dectin-1, recognize pathogen-associated molecular patterns (PAMPs) on the fungal cell wall, including mannans and β-glucans.[5][6][7][8][9][10] This recognition triggers downstream signaling cascades, leading to phagocytosis, cytokine production, and the activation of adaptive immune responses, primarily Th1 and Th17 pathways, which are critical for fungal clearance.[5][11]

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes the induction of a systemic Candida albicans infection in mice via intravenous injection, a widely used and reproducible model.[6][12]

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth and agar

-

Sterile Phosphate-Buffered Saline (PBS)

-

Hemocytometer or spectrophotometer

-

8 to 10-week-old female BALB/c mice (or other appropriate strain)

-

This compound

-

Vehicle for this compound (e.g., 20% Kleptose)

-

Insulin syringes with 27-30 gauge needles

-

Sterile surgical instruments for tissue harvesting

-

70% Ethanol

Procedure:

-

Preparation of Candida albicans Inoculum:

-

Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.

-

Inoculate a single colony into 25 mL of YPD broth and grow overnight at 30°C with shaking (180 rpm).[13]

-

Harvest the yeast cells by centrifugation (3000 x g, 5 minutes) and wash twice with sterile PBS.[13]

-

Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).

-

Adjust the final concentration to 2.5 x 10⁵ CFU/mL in sterile PBS for injection. The inoculum concentration should be verified by plating serial dilutions on YPD agar.[13]

-

-

Infection of Mice:

-

Acclimatize mice for at least one week before the experiment.

-

On the day of infection, gently warm the mice under a heat lamp to dilate the lateral tail veins.

-

Inject 100 µL of the prepared C. albicans suspension (2.5 x 10⁴ CFU/mouse) intravenously into the lateral tail vein.[13]

-

House the infected mice in a biosafety level 2 facility and monitor their health daily, recording body weight and clinical signs of illness.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Randomly divide the infected mice into treatment and control groups (n=8-10 mice per group).

-

Initiate treatment 24 hours post-infection. Administer this compound (e.g., 25 mg/kg) or the vehicle control intraperitoneally or orally once daily for a predetermined duration (e.g., 7 consecutive days).

-

Assessment of this compound Efficacy

Efficacy can be evaluated through survival studies, determination of fungal burden in target organs, and histopathological analysis.

a. Survival Study:

-

Monitor the mice daily for a period of 21-28 days post-infection.

-

Record the number of surviving animals in each group.

-

Euthanize moribund animals that meet pre-defined humane endpoints.

-

Plot survival curves (Kaplan-Meier) and analyze for statistical significance.

b. Fungal Burden Determination (CFU Assay):

-

At specific time points post-infection (e.g., day 3, 7, and 14), euthanize a subset of mice from each group.

-

Aseptically harvest target organs such as kidneys, spleen, and liver.[8]

-

Weigh each organ and homogenize it in a known volume of sterile PBS using a tissue homogenizer.[2]

-

Prepare serial dilutions of the tissue homogenates in sterile PBS.

-

Plate 100 µL of each dilution onto YPD agar plates containing antibiotics (e.g., chloramphenicol) to inhibit bacterial growth.[7]

-

Incubate the plates at 37°C for 24-48 hours and count the number of colonies.

-

Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.[7]

c. Histopathological Analysis:

-

Harvest organs (kidneys are a primary target in disseminated candidiasis) and fix them in 10% neutral buffered formalin.

-

Process the fixed tissues, embed in paraffin, and section at 4-5 µm thickness.

-

Stain the sections with Periodic acid-Schiff (PAS) or Gomori's methenamine silver (GMS) to visualize fungal elements.[5]

-

Examine the stained sections under a microscope to assess the extent of fungal invasion, tissue damage, and inflammatory cell infiltration.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Survival Rate of Mice with Disseminated Candidiasis

| Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate (%) at Day 21 |

| Vehicle Control | - | 10 | 10 |

| This compound | 25 | 10 | 80 |

Table 2: Fungal Burden in Kidneys at Day 7 Post-Infection

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram of Kidney ± SD | p-value vs. Control |

| Vehicle Control | - | 6.8 ± 0.5 | - |

| This compound | 25 | 3.2 ± 0.7 | <0.001 |

Visualization of Pathways and Workflows

Signaling Pathway of Host Immune Response to Candida albicans

Caption: Host immune recognition of Candida albicans PAMPs by PRRs.

Mechanism of Action of this compound

Caption: this compound inhibits ergosterol synthesis in fungal cells.

Experimental Workflow

Caption: Workflow for testing this compound in a murine candidiasis model.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The dectin-1/inflammasome pathway is responsible for the induction of protective T-helper 17 responses that discriminate between yeasts and hyphae of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 7. Immune Recognition of Candida albicans β-glucan by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fungal pathogens—a sweet and sour treat for toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immune Sensing of Candida albicans [mdpi.com]

- 11. Role of Toll-like receptors in systemic Candida albicans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dependence on Dectin-1 Varies With Multiple Candida Species [frontiersin.org]

- 13. Role of Toll-like receptors in systemic Candida albicans infections [imrpress.com]

Application of Miconazole Nitrate in Studying Drug-Resistant Fungal Strains

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole nitrate, a synthetic imidazole derivative, is a broad-spectrum antifungal agent with well-established efficacy against a variety of fungal pathogens.[1][2] Its primary mechanism of action involves the inhibition of the fungal enzyme 14α-sterol demethylase, a critical component of the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.[1][2] Beyond this primary mechanism, miconazole is also known to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its fungicidal activity.[3][5]

The emergence of drug-resistant fungal strains, particularly within the Candida genus, poses a significant challenge in clinical settings. This compound serves as a valuable tool for researchers studying the mechanisms of antifungal resistance. Its continued potency against many fluconazole-resistant isolates makes it a relevant comparator agent in susceptibility testing and a subject of interest for understanding resistance pathways.[6][7] These notes provide detailed protocols for utilizing this compound in the study of drug-resistant fungal strains, focusing on determining antifungal susceptibility, evaluating activity against biofilms, and investigating mechanisms of action and resistance.

Data Presentation

Table 1: In Vitro Susceptibility of Candida Species to this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various Candida species, including both susceptible and fluconazole-resistant isolates. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

| Fungal Species | Resistance Profile | Miconazole MIC Range (µg/mL) | Miconazole MIC50 (µg/mL) | Miconazole MIC90 (µg/mL) | Reference(s) |

| Candida albicans | Susceptible | <0.002 - >128 | 0.5 | 32 | [8][9] |

| Candida albicans | Fluconazole-Resistant | N/A | N/A | 0.5 | [6][7] |

| Candida glabrata | N/A | 0.016 - 32 | N/A | N/A | [10][11] |

| Candida krusei | N/A | N/A | N/A | N/A | [6] |

| Candida tropicalis | N/A | 0.016 - 32 | N/A | N/A | [10][11] |

| Candida parapsilosis | N/A | 0.016 - 32 | N/A | N/A | [10][11] |

| Candida dubliniensis | N/A | N/A | N/A | N/A | [6] |

Note: MIC values can vary depending on the specific isolates and testing methodology.

Table 2: Activity of this compound Against Candida Biofilms

This table presents the inhibitory effect of this compound on the metabolic activity of mature Candida biofilms.

| Fungal Species | Miconazole Concentration (µg/mL) | Inhibition of Biofilm Metabolic Activity (%) | Reference(s) |

| Candida albicans | 96 | Significant reduction | [1][10][11] |

| Candida glabrata | 96 | 83.7 | [10][11] |

| Candida tropicalis | 96 | 75.4 | [10][11] |

| Candida parapsilosis | 96 | 46.1 | [10][11] |

Note: The percentage of inhibition is often determined using the XTT reduction assay, which measures mitochondrial dehydrogenase activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[6][12][13][14]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well U-bottom microtiter plates

-

Fungal isolates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

0.5 McFarland standard

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Preparation of Microtiter Plates:

-

In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.016 to 32 µg/mL).

-

Add 100 µL of each this compound dilution to the appropriate wells.

-

Include a growth control well (containing only RPMI 1640 and the fungal inoculum) and a sterility control well (containing only RPMI 1640).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

-

Protocol 2: Evaluation of this compound Activity Against Fungal Biofilms (XTT Reduction Assay)

This protocol quantifies the metabolic activity of fungal biofilms and is adapted from established methods.[4][10][11][15][16][17][18]

Materials:

-

This compound

-

96-well flat-bottom microtiter plates

-

Fungal isolates

-

RPMI 1640 medium

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

-

Menadione

-

PBS

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare a fungal suspension in RPMI 1640 medium as described in Protocol 1 (final concentration ~1 x 10^7 cells/mL).

-

Add 100 µL of the fungal suspension to each well of a 96-well flat-bottom plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Treatment with this compound:

-

After the incubation period, gently wash the biofilms twice with sterile PBS to remove non-adherent cells.

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

Add 100 µL of the this compound dilutions to the biofilm-containing wells. Include a drug-free control.

-

Incubate for a further 24 hours at 37°C.

-

-

XTT Reduction Assay:

-

Prepare the XTT-menadione solution. A typical working solution contains 0.5 mg/mL XTT and 1 µM menadione in PBS.

-

After treatment, wash the biofilms twice with PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition for each this compound concentration relative to the drug-free control.

-

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[3][5][19][20][21][22][23][24][25][26][27]

Materials:

-

This compound

-

Fungal isolates

-

DCFH-DA

-

PBS

-

96-well black, clear-bottom microtiter plates

-

Fluorometric microplate reader or flow cytometer

Procedure:

-

Cell Preparation:

-

Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a concentration of approximately 1 x 10^7 cells/mL.

-

-

Loading with DCFH-DA:

-

Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated.

-

-

Treatment and Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS and add to the wells of a black microtiter plate.

-

Add this compound at various concentrations to the wells. Include an untreated control.

-

Measure the fluorescence immediately and at various time points using a fluorometric microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

The increase in fluorescence intensity over time is indicative of the rate of ROS production. Compare the fluorescence in miconazole-treated cells to the untreated control.

-

Protocol 4: Assessment of Efflux Pump Activity (Ethidium Bromide Accumulation Assay)

This protocol provides a method to assess the activity of efflux pumps, a common mechanism of drug resistance, by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.[28][29][30][31][32]

Materials:

-

This compound (as a potential efflux pump inhibitor)

-

Known efflux pump inhibitors (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone) as positive controls

-

Ethidium bromide

-

Glucose

-

Fungal isolates

-

PBS or a suitable buffer

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Grow fungal cells to the mid-logarithmic phase.

-

Harvest the cells, wash twice with buffer, and resuspend in buffer to a defined optical density (e.g., OD600 of 0.5).

-

-

Ethidium Bromide Accumulation:

-

Add the cell suspension to the wells of a microtiter plate.

-

Add ethidium bromide to a final concentration that is sub-inhibitory.

-

To different wells, add this compound at various concentrations, a known efflux pump inhibitor (positive control), or buffer alone (negative control).

-

Measure the fluorescence (excitation ~530 nm, emission ~590 nm) over time. An increase in fluorescence indicates the accumulation of ethidium bromide within the cells.

-

-

Data Analysis:

-

A higher fluorescence signal in the presence of this compound compared to the negative control suggests that miconazole may be inhibiting efflux pump activity, leading to greater accumulation of ethidium bromide.

-

Mandatory Visualization

Caption: this compound inhibits the ergosterol biosynthesis pathway.

Caption: this compound induces ROS production and oxidative stress.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Caption: Key mechanisms of fungal resistance to this compound.

References

- 1. jssm.umt.edu.my [jssm.umt.edu.my]

- 2. academic.oup.com [academic.oup.com]

- 3. Measurement of Reactive Oxygen Species Production [bio-protocol.org]

- 4. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. JCDR - Biofilm, XTT reduction assay [jcdr.net]

- 16. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Endogenous reactive oxygen species is an important mediator of miconazole antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioquochem.com [bioquochem.com]

- 25. researchgate.net [researchgate.net]

- 26. Fungicidal activity of miconazole against Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]

- 32. jksus.org [jksus.org]

Miconazole Nitrate as a Selective Agent in Fungal Genetics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole nitrate, a synthetic imidazole derivative, is a well-established antifungal agent with a broad spectrum of activity against various yeasts and filamentous fungi.[1] Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic methylated sterol precursors, disrupts membrane integrity and leads to fungal cell death or growth inhibition.[3][4][5] Beyond its clinical applications, the potent and specific action of this compound makes it a valuable tool in fungal genetics research, particularly as a selective agent for isolating resistant mutants and for screening transformants carrying specific resistance-conferring genes.

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound as a selective agent in the laboratory.

Mechanism of Action and Cellular Impact

This compound's primary mode of action is the inhibition of ergosterol biosynthesis. However, its cellular effects are multifaceted, impacting several interconnected signaling pathways.

1. Ergosterol Biosynthesis Pathway Inhibition: this compound specifically targets the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene in many fungi.[6] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the fungal cell membrane, altering its fluidity and function.[3][7]

2. Induction of Reactive Oxygen Species (ROS): Treatment with miconazole has been shown to induce the production of reactive oxygen species (ROS) in fungal cells.[2][3] This oxidative stress is a significant contributor to its fungicidal activity and can lead to damage of various cellular components, including proteins, lipids, and DNA.[3]

3. Disruption of Calcium Homeostasis and Signaling: Miconazole can affect intracellular calcium levels in fungal cells.[7] Alterations in calcium signaling pathways, which are critical for various cellular processes including stress responses and morphogenesis, can be triggered by miconazole treatment.[1][7]

4. Impact on Actin Cytoskeleton Dynamics: Studies in yeast have demonstrated that miconazole can induce changes in the actin cytoskeleton, leading to increased filament stability.[8] This disruption of actin dynamics can interfere with essential cellular processes such as endocytosis and polarized growth.

Data Presentation: this compound Susceptibility

The susceptibility of different fungal species to this compound can vary. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various sources to provide a baseline for determining appropriate selective concentrations.

| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Clinical Isolates | 0.125 - >16 | [2][6] |

| Candida glabrata | Clinical Isolates | MICs ~10x parental | [9] |

| Saccharomyces cerevisiae | Wild-type | 8 | [10] |

| Candida tropicalis | Clinical Isolates | MICs reported | [2] |

| Candida parapsilosis | Clinical Isolates | MICs reported | [2] |

| Candida krusei | Clinical Isolates | MICs reported | [2] |

| Candida dubliniensis | Clinical Isolates | MICs reported | [2] |

Note: MIC values can be influenced by the specific strain, media composition, and testing methodology. It is recommended to perform a dose-response curve for the specific fungal strain being used to determine the optimal selective concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Sterile pipette tips

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

-

Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Miconazole-Containing Selective Agar Plates

Materials:

-

Yeast extract-peptone-dextrose (YPD) agar or other appropriate fungal growth medium

-

This compound stock solution (from Protocol 1)

-

Sterile petri dishes

-

Water bath or incubator set to 50-55°C

Procedure:

-

Prepare the desired fungal growth medium (e.g., YPD agar) according to the manufacturer's instructions and autoclave.

-

Cool the autoclaved medium in a 50-55°C water bath. Allowing the agar to cool prevents the degradation of the heat-sensitive this compound.

-

Once the medium has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration. The optimal concentration should be determined empirically but can be guided by the MIC values in the table above. For selection of resistant mutants, concentrations at or above the MIC of the wild-type strain are typically used.

-

Swirl the flask gently to ensure even distribution of the this compound throughout the medium.

-

Pour the miconazole-containing agar into sterile petri dishes, allowing approximately 20-25 mL per plate.

-

Let the plates solidify at room temperature in a sterile environment.

-

Once solidified, the plates can be stored at 4°C for up to one month, protected from light.

Protocol 3: Selection of Miconazole-Resistant Mutants

Objective: To isolate spontaneous or induced mutants with increased resistance to this compound.

Materials:

-

Wild-type fungal strain

-

Liquid fungal growth medium (e.g., YPD broth)

-

Miconazole-containing selective agar plates (from Protocol 2)

-

Control plates (without miconazole)

-

Sterile spreader or plating beads

-

Incubator

Procedure:

-